(1E)-1-ethoxy-3-methylbut-1-ene

Catalog No.
S1515427
CAS No.
16969-18-9
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1E)-1-ethoxy-3-methylbut-1-ene

CAS Number

16969-18-9

Product Name

(1E)-1-ethoxy-3-methylbut-1-ene

IUPAC Name

(E)-1-ethoxy-3-methylbut-1-ene

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5-7H,4H2,1-3H3/b6-5+

InChI Key

KLKHJTPIDMZMBB-AATRIKPKSA-N

SMILES

CCOC=CC(C)C

Canonical SMILES

CCOC=CC(C)C

Isomeric SMILES

CCO/C=C/C(C)C
  • Organic synthesis

    Alkenes are versatile starting materials for organic synthesis due to their reactivity towards various reagents. They can undergo addition reactions, metathesis reactions, and polymerization reactions to form complex molecules. There's ongoing research in utilizing different alkenes for the synthesis of pharmaceuticals, fine chemicals, and functional materials .

  • Polymer Chemistry

    Alkenes, particularly those with specific functionalities, can be polymerized to form various types of plastics. Branched-chain alkenes can influence the properties of the resulting polymers, such as improving flexibility or melt strength .

  • Material Science

    Functionalized alkenes are being explored for the development of novel materials with specific properties. For instance, alkenes with conjugated double bonds can be used in the design of conducting polymers or organic light-emitting diodes (OLEDs) .

(1E)-1-ethoxy-3-methylbut-1-ene is an organic compound characterized by the molecular formula C7_7H14_{14}O. It belongs to the class of alkenes, featuring a double bond between the first and second carbon atoms in the butene chain. The compound has an ethoxy group (-OEt) attached to the first carbon and a methyl group (-CH3_3) on the third carbon, giving it unique structural properties that influence its reactivity and applications in various fields .

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of aldehydes or carboxylic acids. For instance, oxidation can yield 3-methylbutanal or 3-methylbutanoic acid.
  • Reduction: Hydrogenation of the alkene double bond, typically using palladium on carbon as a catalyst, produces the corresponding alkane, specifically 1-ethoxy-3-methylbutane.
  • Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used. This versatility enhances the compound's utility in organic synthesis .

While specific biological activity data for (1E)-1-ethoxy-3-methylbut-1-ene is limited, its structural characteristics suggest potential applications in medicinal chemistry. The compound may serve as an intermediate in synthesizing bioactive compounds or pharmaceuticals. Its reactivity could facilitate the development of novel therapeutic agents.

The synthesis of (1E)-1-ethoxy-3-methylbut-1-ene can be achieved through several methods:

  • S_N2 Reaction: A common synthetic route involves reacting 3-methyl-1-butanol with ethyl iodide in the presence of a strong base like sodium hydride. This method proceeds via an S_N2 mechanism, yielding the desired product efficiently.
  • Industrial Production: On an industrial scale, continuous flow reactors may be utilized for production, ensuring optimal mixing and reaction control. Catalysts such as palladium or nickel can enhance reaction rates and yields, making this method suitable for large-scale applications .

(1E)-1-ethoxy-3-methylbut-1-ene has various applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is investigated for its potential use as an intermediate in drug synthesis.
  • Chemical Industry: It is utilized in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes .

The interactions of (1E)-1-ethoxy-3-methylbut-1-ene with various reagents are critical for understanding its reactivity. For example:

  • In oxidation reactions, both the double bond and ethoxy group are key sites for interaction with oxidizing agents.
  • The mechanisms involved depend on specific reaction conditions and target products, which can vary widely based on experimental setups.

Several compounds share structural similarities with (1E)-1-ethoxy-3-methylbut-1-ene. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
(1E)-1-Ethoxy-2-methylbut-1-eneMethyl group on the second carbonDifferent reactivity due to positional isomerism
(1E)-1-Ethoxy-3-methylpent-1-eneAdditional carbon in the chainIncreased chain length affects physical and chemical properties
(Z)-1-Ethoxy-3-methylbut-2-eneGeometric isomer with a different configurationDistinct reactivity patterns due to stereochemistry

The uniqueness of (1E)-1-ethoxy-3-methylbut-1-ene lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds .

XLogP3

2.2

Dates

Modify: 2023-08-15

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